Cas no 1260879-80-8 ((2-chloro-5-fluorophenyl)methylhydrazine)

(2-chloro-5-fluorophenyl)methylhydrazine 化学的及び物理的性質
名前と識別子
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- (2-chloro-5-fluorobenzyl)hydrazine
- Hydrazine, [(2-chloro-5-fluorophenyl)methyl]-
- (2-chloro-5-fluorophenyl)methylhydrazine
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- MDL: MFCD28040481
- インチ: 1S/C7H8ClFN2/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3,11H,4,10H2
- InChIKey: AVGDHFWPGPBGFR-UHFFFAOYSA-N
- ほほえんだ: N(CC1=CC(F)=CC=C1Cl)N
(2-chloro-5-fluorophenyl)methylhydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00963215-1g |
tert-Butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate |
1260879-80-8 | 95% | 1g |
¥6083.0 | 2023-03-01 | |
Ambeed | A990779-1g |
tert-Butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate |
1260879-80-8 | 95% | 1g |
$886.0 | 2024-04-25 | |
Enamine | EN300-276418-0.1g |
[(2-chloro-5-fluorophenyl)methyl]hydrazine |
1260879-80-8 | 0.1g |
$490.0 | 2023-09-10 | ||
Enamine | EN300-276418-0.5g |
[(2-chloro-5-fluorophenyl)methyl]hydrazine |
1260879-80-8 | 0.5g |
$535.0 | 2023-09-10 | ||
AstaTech | F21055-1/G |
TERT-BUTYL 2-(2-CHLORO-5-FLUOROBENZYL)HYDRAZINECARBOXYLATE |
1260879-80-8 | 95% | 1g |
$895 | 2023-09-19 | |
Enamine | EN300-276418-5g |
[(2-chloro-5-fluorophenyl)methyl]hydrazine |
1260879-80-8 | 5g |
$1614.0 | 2023-09-10 | ||
Enamine | EN300-276418-10g |
[(2-chloro-5-fluorophenyl)methyl]hydrazine |
1260879-80-8 | 10g |
$2393.0 | 2023-09-10 | ||
Enamine | EN300-276418-0.25g |
[(2-chloro-5-fluorophenyl)methyl]hydrazine |
1260879-80-8 | 0.25g |
$513.0 | 2023-09-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1791337-1g |
tert-Butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate |
1260879-80-8 | 98% | 1g |
¥8682.00 | 2024-08-09 | |
Enamine | EN300-276418-1.0g |
[(2-chloro-5-fluorophenyl)methyl]hydrazine |
1260879-80-8 | 1g |
$0.0 | 2023-06-06 |
(2-chloro-5-fluorophenyl)methylhydrazine 関連文献
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Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
(2-chloro-5-fluorophenyl)methylhydrazineに関する追加情報
Introduction to (2-Chloro-5-fluorophenyl)methylhydrazine (CAS No. 1260879-80-8)
(2-Chloro-5-fluorophenyl)methylhydrazine (CAS No. 1260879-80-8) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a chloro and fluoro substituent on the phenyl ring, and a methylhydrazine group. These features contribute to its reactivity and potential utility in various chemical reactions and biological processes.
The chloro and fluoro substituents on the phenyl ring of (2-Chloro-5-fluorophenyl)methylhydrazine impart distinct electronic and steric properties to the molecule. The presence of these halogen atoms can influence the compound's reactivity, solubility, and stability, making it a valuable building block in synthetic chemistry. Additionally, the methylhydrazine group provides a reactive site for further functionalization, enabling the synthesis of a wide range of derivatives with diverse applications.
In recent years, (2-Chloro-5-fluorophenyl)methylhydrazine has gained attention in the field of medicinal chemistry due to its potential as a precursor for the development of novel drugs. Research has shown that compounds derived from this hydrazine can exhibit significant biological activity, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a study published in the *Journal of Medicinal Chemistry* reported that derivatives of (2-Chloro-5-fluorophenyl)methylhydrazine demonstrated potent inhibitory effects against specific cancer cell lines, suggesting their potential as therapeutic agents.
The synthetic versatility of (2-Chloro-5-fluorophenyl)methylhydrazine has also been explored in the context of combinatorial chemistry and high-throughput screening. These approaches allow for the rapid generation and evaluation of large libraries of compounds derived from this hydrazine, facilitating the identification of lead candidates for drug development. The ability to modify the chloro and fluoro substituents, as well as the methylhydrazine group, provides researchers with a flexible platform for optimizing the pharmacological properties of these compounds.
In addition to its applications in drug discovery, (2-Chloro-5-fluorophenyl)methylhydrazine has been utilized in various chemical reactions due to its reactivity. For example, it can serve as a nucleophile in substitution reactions or as a reducing agent in redox processes. The compound's ability to participate in these reactions makes it a useful tool in synthetic organic chemistry, enabling the synthesis of complex molecules with high efficiency and selectivity.
The safety and handling of (2-Chloro-5-fluorophenyl)methylhydrazine are important considerations for researchers working with this compound. While it is not classified as a hazardous material or controlled substance, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and following standard laboratory safety protocols.
In conclusion, (2-Chloro-5-fluorophenyl)methylhydrazine (CAS No. 1260879-80-8) is a valuable compound with diverse applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique chemical structure and reactivity make it an important building block for the development of novel drugs and other functional materials. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in modern chemical and biological sciences.
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